molecular formula C10H9ClO4S B2894227 (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride CAS No. 2193061-34-4

(1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride

Cat. No.: B2894227
CAS No.: 2193061-34-4
M. Wt: 260.69
InChI Key: ZTBZSQQWDKPMFG-UHFFFAOYSA-N
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Description

(1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride is a specialized sulfonyl chloride derivative featuring a benzofuran backbone substituted with a methyl group at position 1, an oxo group at position 3, and a methanesulfonyl chloride moiety. This compound is structurally distinct due to its fused aromatic system (benzofuran) and electron-withdrawing substituents, which influence its reactivity and applications. Sulfonyl chlorides are widely employed as electrophilic agents in organic synthesis, particularly for introducing sulfonate groups or acting as leaving groups in substitution reactions.

Properties

IUPAC Name

(1-methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4S/c1-10(6-16(11,13)14)8-5-3-2-4-7(8)9(12)15-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBZSQQWDKPMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)O1)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride typically involves the reaction of 1-methyl-3-oxo-2-benzofuran with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

Chemistry: In chemistry, (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride is used as a reagent in various organic synthesis reactions. It is particularly useful in the preparation of sulfonamide derivatives, which are important intermediates in the synthesis of pharmaceuticals.

Biology and Medicine: In biological and medical research, this compound is used to study enzyme inhibition and protein modification.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride involves its ability to react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in enzyme inhibition studies and protein modification .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride can be contextualized by comparing it to structurally or functionally related sulfonyl chlorides. Below is a detailed analysis:

Table 1: Comparative Properties of Sulfonyl Chlorides

Compound Reactivity (Hydrolysis) Applications Stability/Safety Concerns
Methanesulfonyl chloride Highly reactive; hydrolyzes rapidly in 2.5 M NaOH at RT Mesylation of alcohols, amines Moisture-sensitive; exothermic hydrolysis
Benzenesulfonyl chloride Moderate reactivity; requires prolonged stirring or reflux in NaOH Sulfonamide synthesis, protecting groups Less reactive than aliphatic analogs; corrosive
p-Toluenesulfonyl chloride Similar to benzenesulfonyl chloride but slower hydrolysis Tosylation reactions, catalysis Stable under anhydrous conditions
Target Compound (Inferred) Likely intermediate reactivity (benzofuran may stabilize transition state) Potential use in aromatic sulfonation, drug intermediates Suspected moisture sensitivity; benzofuran may enhance thermal stability

Key Findings

Reactivity Trends :

  • Aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride) exhibit higher reactivity due to weaker electron-withdrawing effects compared to aryl-substituted analogs (e.g., benzenesulfonyl chloride) . The target compound’s benzofuran ring, with its conjugated π-system and electron-withdrawing oxo group, may moderate reactivity between these extremes.
  • Hydrolysis rates correlate with substituent effects: Electron-deficient aromatic systems (e.g., benzofuran) could accelerate hydrolysis relative to purely aliphatic systems, but steric hindrance from the methyl group at position 1 might offset this .

Applications :

  • Methanesulfonyl chloride is widely used for mesylation of alcohols and amines to improve leaving-group ability . The target compound’s benzofuran moiety could enable unique applications in synthesizing heterocyclic sulfonates or bioactive molecules, leveraging its aromatic framework for π-stacking interactions in drug design.

Safety and Stability :

  • All sulfonyl chlorides react violently with water, alcohols, and amines, necessitating handling in anhydrous conditions . The target compound’s stability may exceed aliphatic analogs due to aromatic stabilization but remains highly reactive compared to tosyl or benzenesulfonyl chlorides.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing (1-Methyl-3-oxo-2-benzofuran-1-yl)methanesulfonyl chloride?

  • Methodology : Synthesis typically involves functionalization of the benzofuran core followed by sulfonylation. Key steps include:

  • Core Formation : Cyclization of substituted phenols with methyl groups under acidic or oxidative conditions to generate the 1-methyl-3-oxo-benzofuran scaffold.
  • Sulfonyl Chloride Introduction : Reaction with methanesulfonyl chloride in anhydrous solvents (e.g., dichloromethane or THF) at 0–5°C to avoid side reactions. Use of non-nucleophilic bases (e.g., triethylamine) to neutralize HCl byproducts .
  • Critical Conditions : Strict temperature control (<10°C) and moisture-free environments to prevent hydrolysis of the sulfonyl chloride group .

Q. How does the stability of this compound vary under different storage or experimental conditions?

  • Stability Profile :

  • Thermal Stability : Decomposes above 150°C; avoid prolonged heating during purification (e.g., rotary evaporation should use low temperatures).
  • Hydrolytic Sensitivity : Reacts readily with water, forming sulfonic acid derivatives. Store under inert gas (N₂/Ar) in anhydrous solvents (e.g., THF) with molecular sieves .
  • Light Sensitivity : Benzofuran derivatives are prone to photodegradation; store in amber vials .

Q. What are the most common reactions involving the sulfonyl chloride group in this compound?

  • Reactivity : The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols. Examples:

  • Amine Coupling : Forms sulfonamides at room temperature in dichloromethane with 1–2 equivalents of amine .
  • Hydrolysis : Yields sulfonic acid in aqueous conditions (pH > 7). Controlled hydrolysis requires buffered solutions to avoid side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or MS) for derivatives of this compound?

  • Analytical Strategies :

  • NMR Discrepancies : Use 2D NMR (COSY, HSQC) to assign overlapping peaks. For example, the methyl group at position 1 in the benzofuran ring shows distinct NOE correlations with adjacent protons .
  • Mass Spectrometry : High-resolution MS (HRMS) can distinguish between isobaric species. For sulfonamide derivatives, monitor isotopic patterns (e.g., chlorine isotopes in byproducts) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate mixtures) .

Q. What experimental designs are recommended to study the reactivity of this compound in complex reaction systems (e.g., multi-component reactions)?

  • Design Principles :

  • Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track sulfonyl chloride consumption. For example, monitor the disappearance of the S=O stretch (~1370 cm⁻¹) .
  • Competition Experiments : Compare reactivity with different nucleophiles (e.g., primary vs. secondary amines) in equimolar mixtures. Analyze product ratios via HPLC .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for sulfonylation reactions, aiding in catalyst selection .

Q. How does the electronic nature of the benzofuran ring influence the compound’s reactivity in cross-coupling or cycloaddition reactions?

  • Electronic Effects :

  • Electron-Withdrawing Groups : The 3-oxo group deactivates the benzofuran ring, reducing electrophilicity at position 2. This directs nucleophilic attacks to the sulfonyl chloride group .
  • Cross-Coupling : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require electron-rich aryl partners; the benzofuran core may necessitate higher catalyst loadings (5–10 mol% Pd) .
  • Cycloadditions : Diels-Alder reactions with electron-deficient dienophiles proceed sluggishly; consider Lewis acid catalysts (e.g., AlCl₃) to activate the diene .

Data Contradiction Analysis

Q. How to address conflicting reports on the hydrolytic stability of sulfonyl chloride derivatives?

  • Resolution Framework :

  • pH-Dependent Studies : Hydrolysis rates vary with pH. At pH 7–8, hydrolysis is minimal, but accelerates above pH 8. Validate buffer systems using kinetic assays .
  • Impurity Analysis : Trace water in solvents (e.g., THF) can cause discrepancies. Use Karl Fischer titration to confirm solvent dryness (<50 ppm H₂O) .

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